molecular formula C3H3N3O2 B141265 4-Nitroimidazole CAS No. 3034-38-6

4-Nitroimidazole

Cat. No. B141265
CAS RN: 3034-38-6
M. Wt: 113.08 g/mol
InChI Key: VYDWQPKRHOGLPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nitroimidazoles are a class of antimicrobial drugs with broad-spectrum activity against various infectious agents, including parasites, mycobacteria, and anaerobic bacteria. The 4-nitroimidazole compound, in particular, has been the subject of research due to its potential in treating diseases like tuberculosis and parasitic infections. The interest in these compounds has been renewed, especially in the context of drug resistance and the need for new therapeutic options .

Synthesis Analysis

The synthesis of 4-nitroimidazole derivatives has been explored to enhance their antitubercular activities. Structural features such as the bicyclic oxazine, lipophilic tail, and the 2-position oxygen have been identified as key determinants of the activity of these compounds. The synthesis of a library of 4,5-disubstituted-2-aminoimidazoles using a nitroenolate route has also been reported, which showed notable antimicrobial activity . Additionally, new nitroimidazole and nitroimidazooxazine derivatives have been synthesized and evaluated for their antiplasmodial and antimycobacterial properties .

Molecular Structure Analysis

The molecular structure of 4-nitroimidazole plays a crucial role in its biological activity and degradation. The presence of electron-donating groups and the absence of electron-withdrawing atoms can lead to a higher number of active sites, contributing to the efficiency of the compound. The structure-dependent degradation pathways of nitroimidazoles have been studied, revealing that certain structural features can lead to faster degradation rates . Moreover, the crystallization of similar 4-nitroimidazole derivatives has shown that the nitro group's orientation with respect to the imidazole plane can vary, which may influence the compound's properties .

Chemical Reactions Analysis

The chemical behavior of 4-nitroimidazole has been studied through cyclic voltammetric methods, revealing that the one-electron reduction of 4-nitroimidazole in protic media produces a stable nitro radical anion. This anion undergoes a disproportionation reaction, the rate of which is dependent on the pH and ethanol content . The decomposition of nitroimidazole ions has also been investigated, showing that ionization reactions are crucial for understanding the radiosensitization potential of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-nitroimidazole derivatives are influenced by their molecular structure. The degradation of these compounds in the water environment, catalyzed by processes such as the Co3Mn-layered double hydroxide catalyzed peroxymonosulfate oxidation process, varies with their molecular structures. The degradation efficiency is linked to the presence of specific functional groups and the absence of certain atoms, which affect the active sites and reactivity of the molecules .

Scientific Research Applications

  • Antitubercular Activity : 4-Nitroimidazole derivatives, like PA-824, show effectiveness against both aerobic and anaerobic Mycobacterium tuberculosis. The structure-activity relationships indicate that the nitro group is crucial for antitubercular activities, with specific structural features enhancing aerobic activity (Kim et al., 2009).

  • Radiotherapy Applications : The decomposition of 4-Nitroimidazole ions is significant in evaluating radiosensitization potential for cancer treatments, with studies using mass spectrometry techniques and quantum chemistry calculations to understand their ionization reactions (Feketeová et al., 2015).

  • Antiprotozoal Activity : Research on 1-aryl-4-nitro-1H-imidazoles highlights their potential in treating human African trypanosomiasis (HAT or sleeping sickness). Certain 4-nitroimidazole compounds demonstrate curative effects in mouse models of both acute and chronic HAT when given orally (Trunz et al., 2011).

  • Chemical Shift and Methylation Analysis : The study of 4-Nitroimidazole using NMR techniques and density functional theory provides insights into the chemical shifts of these compounds, contributing to the understanding of their electronic structures (Backler et al., 2020).

  • Environmental Analysis : Analytical methodologies for determining nitroimidazole residues in biological and environmental samples are crucial, considering their potential genotoxic, carcinogenic, and mutagenic properties. These methodologies are essential for monitoring residues in animal tissues and environmental pollutants (Mahugo-Santana et al., 2010).

  • Broad Spectrum Antimicrobial Activity : Nitroimidazoles, including 4-Nitroimidazole derivatives, are noted for their broad-spectrum activity against parasites, mycobacteria, and anaerobic bacteria. They have been investigated for various infectious diseases and have seen renewed interest, particularly for tuberculosis treatment (Ang et al., 2017).

Safety And Hazards

Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Future Directions

Two nitroimidazoles, PA-824 and OPC-67683, are currently in Phase II clinical trials for the treatment of TB and the outcome of these may determine the future directions of drug development for anti-tubercular nitroimidazoles .

properties

IUPAC Name

5-nitro-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3N3O2/c7-6(8)3-1-4-2-5-3/h1-2H,(H,4,5)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYDWQPKRHOGLPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=N1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9062803
Record name 4-Nitroimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9062803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Nitroimidazole

CAS RN

3034-38-6, 100214-79-7
Record name 5-Nitroimidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3034-38-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Nitroimidazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003034386
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CL 205086
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100214797
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Nitroimidazole
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50359
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1H-Imidazole, 5-nitro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 4-Nitroimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9062803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-nitroimidazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.019.296
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-NITROIMIDAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y8U32AZ5O7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Nitroimidazole
Reactant of Route 2
4-Nitroimidazole
Reactant of Route 3
4-Nitroimidazole
Reactant of Route 4
4-Nitroimidazole
Reactant of Route 5
4-Nitroimidazole
Reactant of Route 6
4-Nitroimidazole

Citations

For This Compound
2,970
Citations
SG Cho, YG Cheun, BS Park - Journal of Molecular Structure: THEOCHEM, 1998 - Elsevier
We have examined the molecular structure of imidazole (I), 4-nitroimidazole (II), 5-nitroimidazole (III) and 4,5-dinitroimidazole (IV) with semi-empirical, ab initio and density functional …
Number of citations: 60 www.sciencedirect.com
SB Lakshminarayana, HIM Boshoff, J Cherian… - PloS one, 2014 - journals.plos.org
… PA-824, a bicyclic 4-nitroimidazole has demonstrated … All the bicyclic 4-nitroimidazole analogs analyzed in this … efficacy with PK for bicyclic 4-nitroimidazole analogs to identify the PK …
Number of citations: 24 journals.plos.org
I Ségalas, J Poitras, AL Beauchamp - Acta Crystallographica Section …, 1992 - scripts.iucr.org
… The crystal contains well ordered mol- ecules of the 4-nitroimidazole tautomer (Fig. 1), which is the form also present in crystals of 2- methyl-4-nitroimidazole (K~ilm~in, Van Meurs & …
Number of citations: 22 scripts.iucr.org
M Kubicki, P Wagner - Acta Crystallographica Section C: Crystal …, 2007 - scripts.iucr.org
… in the crystal structures of simple 4-nitroimidazole derivatives (nitroimidazoles and especially … 5-chloro-1,2-dimethyl-4-nitroimidazole, (I), and 2-chloro-1-methyl-4-nitroimidazole, (II). In …
Number of citations: 23 scripts.iucr.org
J Carbajo, S Bollo, LJ Núñez-Vergara… - Journal of …, 2002 - Elsevier
… We have chosen 4-nitroimidazole (4-NIm) as a prototype of nitroimidazolic compounds in order to carry out an exhaustive cyclic voltammetric study in protic media, 0.1 M Britton–…
Number of citations: 64 www.sciencedirect.com
W Feng, Y Wang, S Chen, C Wang, S Wang, S Li, H Li… - Dyes and …, 2016 - Elsevier
… -NO 2 ), was developed using 4-nitroimidazole moiety as a hypoxic trigger and introducing two … The design was based on a NTR-catalyzed reduction of the 4-nitroimidazole moiety in the …
Number of citations: 23 www.sciencedirect.com
I Ségalas, AL Beauchamp - Canadian Journal of Chemistry, 1992 - cdnsciencepub.com
The reaction of 4-nitroimidazole (NO 2 ImH) with AgNO 3 and AgBF 4 in neutral or weakly acidic aqueous media yielded the insoluble [Ag(NO 2 Im)] compound, whose infrared and 13 …
Number of citations: 19 cdnsciencepub.com
C Yañez, J Pezoa, M Rodríguez… - Journal of the …, 2005 - iopscience.iop.org
… with the parent compound, 4-nitroimidazole, we concluded that … anion than the unsubstituted 4-nitroimidazole. According to the … reduction and less toxic to the host than 4-nitroimidazole. …
Number of citations: 22 iopscience.iop.org
F Backler, MA Sani, F Separovic… - Australian Journal of …, 2020 - CSIRO Publishing
… 4-nitroimidazole (4-NI) and 1-methyl-4-nitroimidazole (CH 3 -4NI). The 4-NI chemical shifts were observed at 119.4, 136.4, and 144.7 ppm for 13 C, and at 181.5, 237.4, and 363.0 ppm …
Number of citations: 4 www.publish.csiro.au
T Chu, S Hu, B Wei, Y Wang, X Liu, X Wang - Bioorganic & medicinal …, 2004 - Elsevier
… 99m Tc–BATO complex containing 4-nitroimidazole had the potential for selective retention in … In this study, a hydroxyiminoamide derivative with 4-nitroimidazole was synthesized, 99m …
Number of citations: 56 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.